molecular formula C12H22O3 B1327836 Ethyl 7-oxodecanoate CAS No. 73276-75-2

Ethyl 7-oxodecanoate

Cat. No.: B1327836
CAS No.: 73276-75-2
M. Wt: 214.3 g/mol
InChI Key: KVJDBWMBTHGWQT-UHFFFAOYSA-N
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Description

Ethyl 7-oxodecanoate is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.3 and appears as a colorless oil .


Synthesis Analysis

The synthesis of esters like this compound can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22O3/c1-3-8-11(13)9-6-5-7-10-12(14)15-4-2/h3-10H2,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a colorless oil . It has a molecular weight of 214.3 and a molecular formula of C12H22O3 .

Scientific Research Applications

Synthesis of Macrocyclic Systems

Ethyl 2-oxocyclododecanecarboxylate has been utilized as a key intermediate in the synthesis of macrocyclic systems, which incorporate fused or exocyclic nitrogen heterocycles of different ring sizes. This approach is significant in creating complex molecular structures (Zoorob, Elsherbini, & Hamama, 2012).

Preparation of Specific Carboxylates

The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound with potential pharmaceutical significance, involves a process starting from a similar ethyl ester compound (Kiely, 1991).

Pheromone Synthesis

Ethyl (7S)-10-hydroxy-7-methyldecanoate, a compound related to ethyl 7-oxodecanoate, has been synthesized for use in creating pheromones for various insects. This research is crucial for understanding insect behavior and potentially controlling pest populations (Lamers, Rusu, Wijnberg, & Groot, 2003).

Synthesis of Ethyl Esters

Research on the synthesis of ethyl 7-chloro-2-oxoheptylate, a related compound, highlights the potential of these esters in pharmaceutical synthesis, especially as intermediates in complex chemical processes (Xin-zhi, 2006).

Stability in Forensic Applications

Studies on the stability of ethyl sulfate, a metabolite of ethanol, are important in forensic science. Understanding the stability of such compounds aids in determining the history of ethanol consumption, which can be critical in forensic investigations (Halter, Laengin, Al-Ahmad, Wurst, Weinmann, & Kuemmerer, 2009).

Biochemical Analysis

Cellular Effects

Ethyl 7-oxodecanoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in certain cancer cell lines by activating oxidative stress-related pathways. This compound also affects the expression of genes involved in oxidative stress response, such as superoxide dismutase and catalase, thereby altering cellular metabolism and promoting cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes involved in fatty acid synthesis, thereby reducing the production of fatty acids. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in cellular metabolism and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used safely in biochemical studies. At high doses, it can cause adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are key players in the β-oxidation pathway. This pathway is responsible for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. This compound’s involvement in these pathways highlights its role in regulating metabolic flux and maintaining cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. These interactions are crucial for the compound’s biological activity and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. It is primarily localized in the mitochondria, where it participates in fatty acid metabolism and energy production. The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications. This subcellular localization is critical for the compound’s role in regulating cellular metabolism and maintaining energy homeostasis .

Properties

IUPAC Name

ethyl 7-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-8-11(13)9-6-5-7-10-12(14)15-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJDBWMBTHGWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645672
Record name Ethyl 7-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73276-75-2
Record name Ethyl 7-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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